Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C7H12F3NO2S. It is known for its unique structure, which includes a trifluoromethyl group, an amino group, and a sulfanyl acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-yl sulfanyl with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the amino and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)thio]acetate
- Methyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate
- Propyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12F3NO2S |
---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
ethyl 2-(3-amino-1,1,1-trifluoropropan-2-yl)sulfanylacetate |
InChI |
InChI=1S/C7H12F3NO2S/c1-2-13-6(12)4-14-5(3-11)7(8,9)10/h5H,2-4,11H2,1H3 |
InChI Key |
MNRAASCLGBSEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(CN)C(F)(F)F |
Origin of Product |
United States |
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